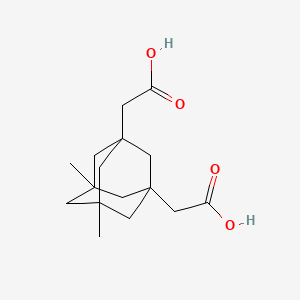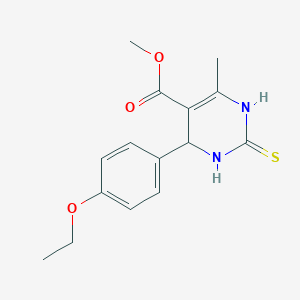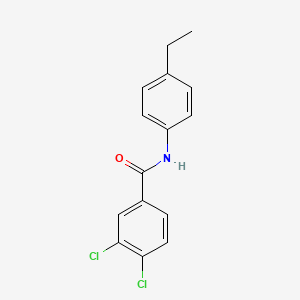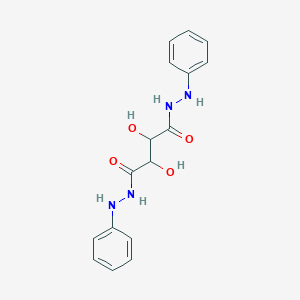
1,3-Bis(carboxymethyl)-5,7-dimethyladamantane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(carboxymethyl)-5,7-dimethyladamantane is a unique organic compound characterized by its adamantane core structure, which is a highly symmetrical and rigid framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(carboxymethyl)-5,7-dimethyladamantane typically involves the functionalization of the adamantane core. One common method includes the carboxylation of 5,7-dimethyladamantane through a series of reactions involving halogenation and subsequent carboxylation. The reaction conditions often require the use of strong acids or bases and elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing the environmental impact and cost of production.
化学反应分析
Types of Reactions
1,3-Bis(carboxymethyl)-5,7-dimethyladamantane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.
Substitution: The adamantane core can undergo substitution reactions, where functional groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1,3-Bis(carboxymethyl)-5,7-dimethyladamantane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may have potential as pharmaceutical agents or biochemical probes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 1,3-Bis(carboxymethyl)-5,7-dimethyladamantane involves its interaction with specific molecular targets and pathways. The rigid adamantane core provides a stable framework for functional groups to interact with biological molecules, potentially inhibiting or modulating their activity. The carboxymethyl groups may enhance solubility and facilitate binding to target proteins or enzymes.
相似化合物的比较
Similar Compounds
1,3-Bis(carboxymethyl)imidazolium chloride: This compound also contains carboxymethyl groups but has an imidazolium core instead of an adamantane core.
1,3-Bis(3-carboxypropyl)-1H-imidazole: Another compound with carboxyl groups, but with a different core structure.
Uniqueness
1,3-Bis(carboxymethyl)-5,7-dimethyladamantane is unique due to its adamantane core, which provides exceptional rigidity and stability. This structural feature distinguishes it from other compounds with similar functional groups but different core structures, potentially leading to unique chemical and biological properties.
属性
分子式 |
C16H24O4 |
|---|---|
分子量 |
280.36 g/mol |
IUPAC 名称 |
2-[3-(carboxymethyl)-5,7-dimethyl-1-adamantyl]acetic acid |
InChI |
InChI=1S/C16H24O4/c1-13-5-14(2)8-15(6-13,3-11(17)18)10-16(7-13,9-14)4-12(19)20/h3-10H2,1-2H3,(H,17,18)(H,19,20) |
InChI 键 |
BZVYNJUPXWHRIZ-UHFFFAOYSA-N |
规范 SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)CC(=O)O)CC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B11701603.png)
![3-{[(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B11701609.png)

![3-nitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11701627.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11701633.png)
![(2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11701635.png)

![N-(1-{[(4-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)-4-methylbenzamide](/img/structure/B11701641.png)
![(2Z)-3-(4-Methoxyphenyl)-N-[(oxolan-2-YL)methyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B11701649.png)


![4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11701683.png)
